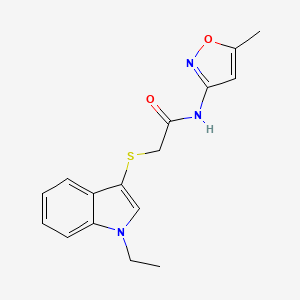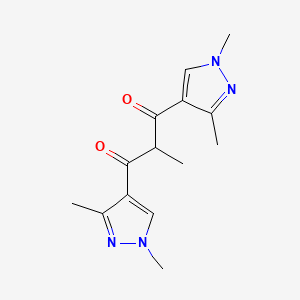![molecular formula C13H13BrN2O2 B2818174 3-(5-Amino-2-bromophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dion+ CAS No. 1539191-74-6](/img/structure/B2818174.png)
3-(5-Amino-2-bromophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dion+
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the azabicyclo[3.1.0]hexane core, followed by the introduction of the phenyl ring and the amino and bromine substituents. This could potentially be achieved through methods such as cycloaddition reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the azabicyclo[3.1.0]hexane core, which is a type of strained ring system. The presence of the nitrogen atom within the ring could introduce interesting electronic properties. The phenyl ring and the amino and bromine substituents would also contribute to the overall molecular structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the specific conditions. The amino and bromine substituents on the phenyl ring could act as sites for electrophilic aromatic substitution reactions. The azabicyclo[3.1.0]hexane core could also participate in reactions, particularly if the nitrogen atom is part of a reactive functional group .Wissenschaftliche Forschungsanwendungen
Aromatase Inhibitory Activity
Compounds with the azabicyclo[3.1.0]hexane structure, such as 3-(cyclohexymethyl)-1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione and its analogues, have been synthesized and evaluated for their in vitro inhibition of human placental aromatase, a crucial enzyme for estrogen synthesis. These compounds have shown promising enzyme-inhibiting activity, making them of interest for the endocrine therapy of hormone-dependent tumors like breast cancer (Staněk et al., 1991).
Selective Inhibition of Aromatase Activity
Further investigation into the structural features influencing the inhibitory activity of compounds similar to aminoglutethimide led to the synthesis of analogues based on the 1-phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione framework. These analogues demonstrated significant potency in inhibiting aromatase activity without affecting other enzyme systems involved in steroidogenesis, showcasing their potential as selective inhibitors for therapeutic applications (Rowlands et al., 1988).
Synthesis of Azetidin-2-ones
The synthesis and transformation of 2-azabicyclo[2.2.0]hexane-3,5-dione derivatives to azetidin-2-ones through reactions with various nucleophiles have been described. These transformations provide new building blocks for the synthesis of carbapenem nuclei, which are important components in the development of antibiotics (Katagiri et al., 1986).
Development of Spirocyclic Heterocycles
A multi-component 1,3-dipolar cycloaddition method has been developed to synthesize spirocyclic heterocycles containing both 3-azabicyclo[3.1.0]hexane and 2H-indene-1,3-dione motifs. This innovative approach allows for the creation of a diverse library of biologically significant scaffolds, demonstrating the utility of these compounds in drug discovery and development (Wang et al., 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(5-amino-2-bromophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-13(2)9-10(13)12(18)16(11(9)17)8-5-6(15)3-4-7(8)14/h3-5,9-10H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPHXLPGSCFWLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1C(=O)N(C2=O)C3=C(C=CC(=C3)N)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(2-chlorobenzyl)-8-fluoro-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2818091.png)





![tert-Butyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2818103.png)

![N-(4-bromophenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2818105.png)


![2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2818110.png)

![N-[1-(2-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/no-structure.png)